molecular formula C19H22O3 B12894626 Tris(5-ethylfuran-2-yl)methane CAS No. 152407-58-4

Tris(5-ethylfuran-2-yl)methane

Cat. No.: B12894626
CAS No.: 152407-58-4
M. Wt: 298.4 g/mol
InChI Key: CDVRGLIRQMWSMI-UHFFFAOYSA-N
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Description

Tris(5-ethylfuran-2-yl)methane: is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds containing a five-membered ring with four carbon atoms and one oxygen atom The presence of three 5-ethylfuran-2-yl groups attached to a central methane carbon atom makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(5-ethylfuran-2-yl)methane typically involves the hydroxyalkylation/alkylation reaction of 5-ethylfurfural with a suitable methylene donor under acidic conditions. One common method involves the use of acidic resins as catalysts to facilitate the reaction . The reaction is carried out in a solvent-free environment to enhance the yield and purity of the product.

Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor containing the acidic resin catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Tris(5-ethylfuran-2-yl)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanic acids.

    Reduction: Reduction reactions can convert the furan rings to tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.

Major Products Formed:

    Oxidation: Furanic acids.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

Chemistry: Tris(5-ethylfuran-2-yl)methane is used as a building block in organic synthesis

Biology and Medicine: Research is ongoing to explore the biological activity of this compound derivatives. Some studies suggest potential antimicrobial and anticancer properties, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins. Its stability and reactivity make it suitable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of Tris(5-ethylfuran-2-yl)methane involves its interaction with various molecular targets. The furan rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

  • Tris(5-methylfuran-2-yl)methane
  • Tris(5-methyltetrahydrofuran-2-yl)methane
  • Bis(furan-2-yl)methane derivatives

Uniqueness: Tris(5-ethylfuran-2-yl)methane is unique due to the presence of ethyl groups on the furan rings, which can influence its reactivity and interactions compared to its methyl-substituted counterparts. The ethyl groups can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions and biological systems .

Properties

CAS No.

152407-58-4

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

2-[bis(5-ethylfuran-2-yl)methyl]-5-ethylfuran

InChI

InChI=1S/C19H22O3/c1-4-13-7-10-16(20-13)19(17-11-8-14(5-2)21-17)18-12-9-15(6-3)22-18/h7-12,19H,4-6H2,1-3H3

InChI Key

CDVRGLIRQMWSMI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)C(C2=CC=C(O2)CC)C3=CC=C(O3)CC

Origin of Product

United States

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